5-Methyl-2-(propan-2-yl)cyclohexyl [(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetate
Description
5-Methyl-2-(propan-2-yl)cyclohexyl [(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a methyl and isopropyl group, and an ester linkage to a pyrimidine derivative. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-14(2)17-10-9-15(3)11-19(17)29-20(27)13-30-23-25-21(16-7-5-4-6-8-16)18(12-24)22(28)26-23/h4-8,14-15,17,19H,9-11,13H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZRGOAYCVGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl [(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic synthesis. One common method includes the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with [(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl [(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The cyclohexyl ring can be oxidized to introduce additional functional groups.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)cyclohexyl [(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl [(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl acetate: Lacks the pyrimidine derivative, making it less versatile.
[(5-Cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetic acid: Lacks the cyclohexyl ester, affecting its reactivity and applications.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl [(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for diverse scientific research and industrial applications.
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